molecular formula C12H17NO2 B15060434 2-(4-Methoxyphenyl)-2-methylmorpholine

2-(4-Methoxyphenyl)-2-methylmorpholine

Cat. No.: B15060434
M. Wt: 207.27 g/mol
InChI Key: BYOVTHPRQFMBDG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 4-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-methylmorpholine typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation step, and the use of automated systems ensures precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced morpholine derivatives.

    Substitution: N-substituted morpholine derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-methylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-methylmorpholine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetonitrile
  • 2-(4-Methoxyphenyl)ethanol

Uniqueness

2-(4-Methoxyphenyl)-2-methylmorpholine is unique due to its morpholine ring structure combined with the 4-methoxyphenyl and methyl substitutions. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2-methylmorpholine

InChI

InChI=1S/C12H17NO2/c1-12(9-13-7-8-15-12)10-3-5-11(14-2)6-4-10/h3-6,13H,7-9H2,1-2H3

InChI Key

BYOVTHPRQFMBDG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)C2=CC=C(C=C2)OC

Origin of Product

United States

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